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molecular formula C10H9N3O3 B8668920 methyl 4-(2-azidoacetyl)benzoate CAS No. 860344-25-8

methyl 4-(2-azidoacetyl)benzoate

Cat. No. B8668920
M. Wt: 219.20 g/mol
InChI Key: GFUKRPRHIXTRCH-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

4(2-Azido-acetyl)-benzoic acid methyl ester (6.53 mmol) was suspended in methanol (30 ml) and aqueous hydrochloric acid (6.53 mmol, 1M) was added. A catalytic amount of palladium on carbon (10% wt) was added and the reaction stirred over an atmosphere of hydrogen for 3 h. The reaction was filtered and the solvent removed in vacuo to give the title compound (1.3 g) as a yellow solid m/z=194 in MS ES+, which was used in the next step without purification.
Quantity
6.53 mmol
Type
reactant
Reaction Step One
Quantity
6.53 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:15])[CH2:11][N:12]=[N+]=[N-])=[CH:6][CH:5]=1.[ClH:17].[H][H]>CO.[Pd]>[ClH:17].[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:15])[CH2:11][NH2:12])=[CH:8][CH:9]=1 |f:5.6|

Inputs

Step One
Name
Quantity
6.53 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(CN=[N+]=[N-])=O)=O
Step Two
Name
Quantity
6.53 mmol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C1=CC=C(C=C1)C(CN)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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